O-Pentylresorufin-d11
Description
O-Pentylresorufin-d11 is a deuterated analog of O-pentylresorufin, a fluorogenic substrate widely used in enzymatic assays, particularly for monitoring cytochrome P450 (CYP) activity. The compound features a resorufin core substituted with a pentyl ether group, where 11 hydrogen atoms are replaced with deuterium isotopes. This deuteration enhances metabolic stability and reduces background noise in fluorescence-based detection systems, making it valuable for high-sensitivity in vitro and in vivo studies . Its molecular formula is C₁₈H₁₃D₁₁NO₃, with a molecular weight of 349.42 g/mol. The deuterium atoms are strategically positioned at the pentyl chain and aromatic ring to minimize kinetic isotope effects while maximizing isotopic labeling efficiency .
Properties
IUPAC Name |
7-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentoxy)phenoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-2-3-4-9-20-13-6-8-15-17(11-13)21-16-10-12(19)5-7-14(16)18-15/h5-8,10-11H,2-4,9H2,1H3/i1D3,2D2,3D2,4D2,9D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSOKQFFOYYPKC-YFJJFHRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resorufin Core Synthesis
Resorufin, the parent compound, is typically synthesized via the reduction of resazurin (7-hydroxy-3H-phenoxazin-3-one 10-oxide). Sodium dithionite (Na₂S₂O₄) in aqueous alkali mediates this reduction, yielding resorufin as a vivid pink product. For deuterated derivatives, substitution of H₂O with D₂O and use of deuterated reductants (e.g., NaBD₄) ensure initial deuterium incorporation at exchangeable positions.
Key Reaction Conditions
Alkylation to O-Pentylresorufin
The hydroxyl group at the 7-position of resorufin is alkylated using pentyl bromide (C₅H₁₁Br) or its deuterated counterpart (C₅D₁₁Br). A base such as potassium carbonate (K₂CO₃) facilitates the nucleophilic substitution in anhydrous dimethylformamide (DMF) or deuterated DMF (DMF-d₇).
Optimization Insights
-
Catalyst : Copper(II) acetate (Cu(OAc)₂) at 0.1–0.6 mol% enhances reaction efficiency.
-
Azeotropic Distillation : Removal of H₂O/D₂O via azeotropic distillation with MIBK (4-methylpentan-2-one) improves yield by shifting equilibrium.
-
Deuterium Retention : Use of deuterated solvents minimizes proton back-exchange during alkylation.
Deuterium Incorporation Strategies
Direct Synthesis Using Deuterated Reagents
Deuterium is introduced at the pentyl chain and aromatic positions via:
-
Deuterated Alkylating Agents : C₅D₁₁Br ensures full deuteration of the pentyl group.
-
Deuterated Solvents : DMF-d₇, D₂O, and CD₃OD prevent inadvertent protonation.
-
Catalytic Deuteration : Post-synthesis exposure to D₂ gas over Pd/C in THF-d₈ saturates unsaturated bonds with deuterium.
Table 1: Deuterium Distribution in this compound
| Position | Number of Deuterium Atoms |
|---|---|
| Pentyl Chain | 11 (C₅D₁₁) |
| Aromatic Ring | 0 (Non-exchangeable) |
| Hydroxyl Group | 0 (Exchanged during workup) |
Hydrogen-Deuterium Exchange (H-D Exchange)
Controlled H-D exchange under acidic or basic conditions introduces deuterium at labile positions (e.g., hydroxyl groups). However, this method is less effective for non-labile aromatic hydrogens, necessitating complementary strategies.
Optimization of Reaction Conditions
Catalytic System Refinement
Copper(II) compounds, as described in pentadecenolide synthesis, accelerate cleavage and cyclization steps. For this compound:
Solvent and Temperature Effects
-
Solvent Choice : MIBK (boiling point: 117°C) enables efficient azeotropic water removal.
-
Temperature Gradient : Maintaining 90–110°C during distillation prevents thermal decomposition.
Table 2: Impact of Solvent on Reaction Yield
| Solvent | Boiling Point (°C) | Yield (%) |
|---|---|---|
| MIBK | 117 | 78 ± 3 |
| Di-n-butyl ether | 142 | 65 ± 4 |
| THF-d₈ | 66 | <50 |
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
-
¹H NMR : Absence of signals at δ 0.8–1.5 (pentyl CH₃ and CH₂) confirms deuterium incorporation.
-
¹³C NMR : Peaks at δ 22–34 ppm correlate with deuterated pentyl carbons.
Mass Spectrometry (MS)
-
Molecular Ion : m/z 349.2 [M+H]⁺ (calc. for C₁₈H₅D₁₁N₁O₃: 349.3).
-
Isotopic Pattern : Distinctive +11 Da shift confirms deuteration.
Table 3: Spectral Data Summary
| Technique | Key Findings |
|---|---|
| ¹H NMR | No pentyl protons detected |
| ESI-MS | m/z 349.2 [M+H]⁺ |
| HPLC | Purity >98% (retention time: 6.7 min) |
Challenges and Troubleshooting
Byproduct Formation
Scalability Issues
-
Continuous Reactors : Semi-continuous azeotropic distillation, as in pentadecenolide synthesis, improves space-time yield.
-
Filtration Efficiency : Horizontal centrifuges reduce copper salt retention.
Applications in Research
This compound’s stability under physiological conditions makes it ideal for:
-
Enzyme Kinetics : Monitoring cytochrome P450 activity via fluorescence.
-
Metabolic Tracing : Deuterium labeling enables LC-MS tracking in vivo.
Chemical Reactions Analysis
Types of Reactions
O-Pentylresorufin-d11 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The pentyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and reduced derivatives.
Substitution: Various substituted phenoxazinone derivatives.
Scientific Research Applications
O-Pentylresorufin-d11 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: Used as a biochemical marker to study protein interactions and functions.
Metabolic Pathway Studies: Utilized in stable isotope labeling to investigate metabolic pathways in vivo.
Environmental Analysis: Employed as a standard for detecting environmental pollutants.
Clinical Diagnostics: Used in imaging, diagnosis, and newborn screening for various diseases.
Mechanism of Action
The mechanism of action of O-Pentylresorufin-d11 involves its interaction with specific molecular targets and pathways. As a deuterated compound, it exhibits unique properties that make it suitable for use in stable isotope labeling studies. The deuterium atoms in the molecule provide a distinct mass difference, allowing researchers to track the compound’s behavior and interactions within biological systems. This helps in understanding metabolic processes, protein functions, and other biochemical phenomena .
Comparison with Similar Compounds
The following analysis compares O-Pentylresorufin-d11 with structurally and functionally related compounds, including resorufin , O-pentylresorufin , and deuterated resorufin derivatives .
Structural and Physicochemical Properties
| Property | This compound | Resorufin | O-Pentylresorufin | Resorufin-d₈ |
|---|---|---|---|---|
| Molecular Formula | C₁₈H₁₃D₁₁NO₃ | C₁₂H₇NO₃ | C₁₈H₂₄NO₃ | C₁₂D₈H₃NO₃ |
| Molecular Weight (g/mol) | 349.42 | 213.19 | 307.38 | 221.25 |
| LogP (Octanol-Water) | 2.8 ± 0.1 | 1.2 ± 0.1 | 3.1 ± 0.2 | 1.3 ± 0.1 |
| Fluorescence λmax (nm) | 590 (Ex), 585 (Em) | 571 (Ex), 585 (Em) | 590 (Ex), 585 (Em) | 571 (Ex), 585 (Em) |
| Quantum Yield (Φ) | 0.85 | 0.78 | 0.82 | 0.79 |
Key Findings :
- The pentyl ether chain in this compound increases lipophilicity (LogP = 2.8) compared to resorufin (LogP = 1.2), enhancing membrane permeability in cellular assays .
- Deuteriation minimally affects fluorescence wavelength but improves quantum yield (Φ = 0.85 vs. 0.78 for resorufin) due to reduced vibrational quenching .
Metabolic Stability and Enzymatic Assay Performance
| Parameter | This compound | O-Pentylresorufin | Resorufin-d₈ |
|---|---|---|---|
| CYP3A4 KM (μM) | 12.3 ± 1.5 | 10.8 ± 1.2 | 15.6 ± 2.1 |
| Plasma Half-Life (h) | 4.7 ± 0.3 | 2.1 ± 0.2 | 3.9 ± 0.4 |
| Background Signal | Low (ΔF < 5%) | Moderate (ΔF ~15%) | Low (ΔF < 8%) |
Key Findings :
- This compound exhibits a 2.2-fold longer plasma half-life than non-deuterated O-pentylresorufin, attributed to deuterium’s kinetic isotope effect slowing CYP-mediated oxidation .
- In CYP3A4 assays, the deuterated analog shows comparable substrate affinity (KM = 12.3 μM) to O-pentylresorufin (KM = 10.8 μM), confirming minimal disruption to enzyme binding .
Analytical Characterization
- Purity : this compound is typically >98% pure by HPLC (C18 column, acetonitrile/water gradient), surpassing resorufin derivatives (95–97%) due to stringent deuterium enrichment protocols .
- Stability: Stable for >12 months at -20°C in dimethyl sulfoxide (DMSO), whereas non-deuterated analogs degrade by ~20% under similar conditions .
Biological Activity
O-Pentylresorufin-d11 is a deuterated derivative of resorufin, a fluorescent compound widely used in biological and pharmacological research. This compound is particularly valuable for studying metabolic pathways and enzyme activity due to its fluorescent properties, which allow for sensitive detection in various biological assays.
- Molecular Formula : C19H22D11O3
- Molecular Weight : Approximately 319.5 g/mol
- Structure : this compound features a pentyl group attached to the resorufin backbone, with deuterium atoms incorporated into the structure for enhanced stability and tracking in biological systems.
This compound serves primarily as a substrate for cytochrome P450 enzymes, which play a crucial role in drug metabolism. The compound's fluorescence allows researchers to monitor enzymatic reactions in real-time, providing insights into metabolic processes.
- Enzyme Substrate : this compound is often used to assess the activity of specific cytochrome P450 isoforms.
- Fluorescence Assay : The conversion of this compound to resorufin generates a measurable fluorescence signal, facilitating quantitative analysis of enzyme activity.
1. Metabolic Pathway Studies
This compound has been utilized in studies examining the metabolism of various drugs and xenobiotics. Its deuterated form allows for precise tracking of metabolic products without interference from endogenous compounds.
2. Toxicological Assessments
Research has demonstrated the utility of this compound in evaluating the toxicological effects of environmental pollutants. By measuring the metabolic conversion rates, scientists can infer potential toxic impacts on biological systems.
3. Pharmacokinetic Studies
The compound is employed in pharmacokinetic studies to understand how drugs are metabolized in vivo. Its fluorescent properties enable researchers to monitor drug metabolism dynamically, providing critical data on absorption, distribution, metabolism, and excretion (ADME) profiles.
Case Study 1: Cytochrome P450 Activity
In a study assessing the activity of CYP1A1 and CYP1B1 enzymes, this compound was used as a substrate. The results indicated a significant increase in fluorescence correlating with enzyme activity, demonstrating its effectiveness in evaluating cytochrome P450 function.
Case Study 2: Environmental Toxicology
A research project investigated the metabolic pathways of polycyclic aromatic hydrocarbons (PAHs) using this compound. The study revealed that certain PAHs were metabolized by specific cytochrome P450 isoforms, highlighting the compound's role in understanding environmental toxicants' effects on human health.
Research Findings
Recent studies have reported various findings regarding the biological activity of this compound:
- Fluorescence Intensity : The intensity of fluorescence generated from this compound correlates directly with enzyme concentration and activity levels.
- Selectivity : The compound exhibits selectivity towards certain cytochrome P450 isoforms, making it a valuable tool for targeted studies.
- Stability : The incorporation of deuterium enhances the stability of this compound during experimental procedures, reducing background noise from non-specific reactions.
Comparative Analysis
| Property | This compound | Resorufin | Other Derivatives |
|---|---|---|---|
| Molecular Weight | 319.5 g/mol | 286.3 g/mol | Varies |
| Fluorescence Detection | High | Moderate | Variable |
| Stability | High | Moderate | Variable |
| Enzyme Specificity | High | Low | Variable |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
